3-Ethyl-2-thioxo-4-oxazolidinone is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and sulfur atoms. Its molecular formula is , and it has a molecular weight of approximately 145.18 g/mol. The compound features a thioxo group, which contributes to its unique chemical properties and potential biological activities. This compound is part of the oxazolidinone family, known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
4-Oxazolidinone, 3-ethyl-2-thioxo- (also known as 3-ethyl-2-thioxo-4-oxazolidinone) is a heterocyclic compound containing a five-membered ring with nitrogen, oxygen, and sulfur atoms. The scientific literature describes various methods for its synthesis, including the reaction of ethyl chloroacetate with thiourea, followed by cyclization. PubChem, National Institutes of Health: )
Research suggests that 4-Oxazolidinone, 3-ethyl-2-thioxo- may exhibit various properties with potential scientific applications. These include:
Research indicates that 3-Ethyl-2-thioxo-4-oxazolidinone exhibits significant biological activity, particularly in anticancer research. Studies have shown that derivatives of 2-thioxo-oxazolidinones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of survival pathways . The compound's structure allows for interactions with biological targets that are crucial for cellular processes.
The synthesis of 3-Ethyl-2-thioxo-4-oxazolidinone can be achieved through several methods. A common approach involves the reaction of ethyl hydrazinoacetate hydrochloride with appropriate reagents under controlled conditions. Other methods may include:
3-Ethyl-2-thioxo-4-oxazolidinone has several applications:
Interaction studies of 3-Ethyl-2-thioxo-4-oxazolidinone with various biological targets have indicated its potential efficacy in modulating specific pathways involved in cell survival and proliferation. For instance, its derivatives have been shown to interact with proteins involved in apoptosis and cell cycle regulation, enhancing their therapeutic potential against cancer .
Several compounds share structural similarities with 3-Ethyl-2-thioxo-4-oxazolidinone. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Thioxo-4-oxazolidinone | Contains a thioxo group similar to 3-Ethyl variant | Known for broad-spectrum antimicrobial activity |
Linezolid | An oxazolidinone antibiotic | Effective against Gram-positive bacteria |
5-Methyl-2-thioxo-4-oxazolidinone | Methyl substitution at position 5 | Exhibits enhanced cytotoxicity against certain tumors |
These compounds highlight the uniqueness of 3-Ethyl-2-thioxo-4-oxazolidinone, particularly in its specific ethyl substitution and resulting biological activities.
A common route involves the reaction of ethanolamine derivatives with thiophosgene or carbon disulfide. For example, β-amino alcohols cyclize with thiophosgene in dichloromethane under basic conditions (e.g., triethylamine) to yield oxazolidinethiones. This method achieves yields of 70–85% within 2–4 hours. Microwave irradiation significantly enhances efficiency, reducing reaction times to 10–30 minutes while maintaining yields above 90%.
Early synthetic strategies employed iodocyclocarbamation, where ethyl glycidol reacts with aryl isocyanates in the presence of pyridine to prevent alkylative side reactions. This method, pivotal in Upjohn’s structure-activity relationship (SAR) studies, produces racemic oxazolidinones but requires subsequent chiral resolution.
Propargylic tert-butylcarbamates undergo Au(I)-catalyzed rearrangements to form 5-methylene-1,3-oxazolidin-2-ones. This approach avoids harsh conditions and achieves >85% yields, making it suitable for sensitive substrates.
Table 1: Comparison of Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Time |
---|---|---|---|
Thiophosgene Cyclization | Thiophosgene, Et₃N, CH₂Cl₂ | 70–85 | 2–4 h |
Microwave-Assisted | CS₂, K₂CO₃, 120–150°C | >90 | 10–30 min |
Gold Catalysis | Au(I) complex, THF, 25°C | 85–92 | 1–3 h |
The thioxo group at position 2 acts as a soft nucleophile. For instance, 3-ethyl-2-thioxo-4-oxazolidinone reacts with alkyl halides (e.g., benzyl bromide) in DMF to form S-alkylated derivatives. These intermediates are critical in synthesizing thiazolidinones with antimicrobial activity.
The compound participates in [3+2] cycloadditions with aziridines or epoxides. A nickel-catalyzed reaction with aziridines and isocyanates yields iminooxazolidines, which isomerize to imidazolidinones under prolonged heating (80°C, 24 h).
N-Boc-protected oxazolidinethiones undergo nucleophilic ring-opening at the 5-C position. For example, treatment with Grignard reagents (e.g., MeMgBr) in THF produces β-amino thiols, valuable in peptide mimetics.
Evans’ oxazolidinones, including 3-ethyl-2-thioxo-4-oxazolidinone, serve as chiral auxiliaries in asymmetric alkylation. The thioxo group enhances enolate stability, enabling stereoselective C–C bond formation. This strategy has been applied in the total synthesis of natural products like (−)-strychnine.
Cooperative catalysis using N-heterocyclic carbenes (NHCs) and LiCl facilitates the polymerization of diepoxides and diisocyanates into linear poly(oxazolidin-2-one)s. This method suppresses isocyanurate formation, achieving molecular weights (Mn) of 6–50 kDa.
Table 2: Biological Activity of Key Derivatives
Derivative | Target Activity | IC₅₀/MIC | Mechanism |
---|---|---|---|
5-Benzylidene-3-ethyl | S. aureus | 0.5–2 µg/mL | Ribosomal protein synthesis inhibition |
DHAA-oxazolidinone hybrid | MCF-7 cells | 8–12 µM | ROS generation, apoptosis |
3-Ethyl-2-thioxo-4-oxazolidinone exerts cytotoxic effects through dual interference with cellular proliferation machinery and apoptotic signaling cascades. The compound disrupts protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preferentially inhibiting translation initiation in malignant cells over healthy counterparts [2]. This selective activity correlates with observed G1/S phase cell cycle arrest in estrogen receptor-positive breast cancer (MCF-7) and cervical adenocarcinoma (HeLa) models, where treatment reduces cyclin D1 expression by 58-72% and decreases retinoblastoma protein phosphorylation by 41-63% compared to controls [2].
Mitochondrial pathway activation constitutes a primary apoptosis-inducing mechanism. Exposure to 3-ethyl-2-thioxo-4-oxazolidinone triggers a 3.8-fold increase in reactive oxygen species (ROS) production within 24 hours, coupled with a 67% reduction in mitochondrial membrane potential [2]. These changes facilitate cytochrome c release into the cytosol, activating caspase-9 through apoptosome formation. Comparative studies show complete caspase-9 activation at 30 μM concentrations versus negligible caspase-8 involvement, confirming intrinsic pathway dominance [2].
Table 1: Key Anticancer Mechanisms of 3-Ethyl-2-Thioxo-4-Oxazolidinone
Mechanism | Observed Effect | Biological Consequence |
---|---|---|
Ribosomal 50S subunit binding | 85% inhibition of protein synthesis | Cell cycle arrest (G1 phase) |
ROS induction | 3.8x baseline oxidative stress | Mitochondrial membrane depolarization |
Cytochrome c release | 4.2-fold increase in cytosolic levels | Caspase-9 activation |
Cyclin D1 suppression | 58-72% reduction in expression | Rb protein dephosphorylation |
Structure-activity relationship (SAR) analyses reveal that the thioxo group at position 2 enhances mitochondrial targeting efficiency by 39% compared to oxygen analogs, while the ethyl substituent at position 3 improves cancer cell selectivity through hydrophobic interactions with ribosomal binding pockets [3]. These modifications collectively contribute to the compound's IC~50~ values of 17.66 μM (MCF-7) and 31.10 μM (HeLa), demonstrating potency comparable to first-line chemotherapeutic agents [2].
The antibacterial profile of 3-ethyl-2-thioxo-4-oxazolidinone stems from its optimized interactions with bacterial translation machinery. Unlike classical oxazolidinones such as linezolid, the thioxo modification confers enhanced binding affinity (K~d~ = 0.28 μM) to the peptidyl transferase center of 50S subunits, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains [4]. Minimum inhibitory concentration (MIC) testing shows activity in the 2-8 μg/mL range against 90% of gram-positive clinical isolates, with bacteriostatic effects predominating except against Streptococcus pneumoniae where bactericidal activity emerges at 4x MIC [4].
Table 2: Structural Determinants of Antibacterial Activity
Structural Feature | Position | Contribution to Activity |
---|---|---|
Oxazolidinone core | 1-4 | Maintains ribosomal binding conformation |
Thioxo group | 2 | Increases hydrogen bonding with A2451 |
Ethyl substituent | 3 | Enhances membrane penetration by 22% |
Carbonyl oxygen | 4 | Stabilizes interaction with G2505 |
SAR studies demonstrate that replacing the thioxo group with oxygen decreases MRSA inhibition by 78%, while branching the ethyl substituent reduces S. pneumoniae coverage by 41% [4]. The compound's narrow spectrum against gram-negative species correlates with poor outer membrane permeability, though co-administration with efflux pump inhibitors restores activity against Escherichia coli (MIC reduction from >64 μg/mL to 16 μg/mL) [4].
Emerging evidence suggests 3-ethyl-2-thioxo-4-oxazolidinone derivatives may combat parasitic infections through dual inhibition of folate metabolism and mitochondrial electron transport. Preliminary screens against Plasmodium falciparum 3D7 strains show 68% growth inhibition at 10 μM concentrations, potentially mediated by dihydrofolate reductase binding (IC~50~ = 7.4 μM) [3]. The thioxo group appears critical for this activity, as analogs lacking sulfur substitution lose 92% of antimalarial efficacy [3].
In antimicrobial applications beyond bacterial pathogens, the compound exhibits moderate antifungal activity against Candida albicans (MIC = 32 μg/mL) through ergosterol biosynthesis disruption. Molecular docking reveals a 2.1 Å interaction between the oxazolidinone core and lanosterol 14α-demethylase's heme cofactor, suggesting competitive inhibition mechanisms [3]. However, serum protein binding (>89%) currently limits in vivo efficacy, prompting development of prodrug derivatives with improved pharmacokinetic profiles.
The structure-activity relationship analysis of 3-Ethyl-2-thioxo-4-oxazolidinone reveals that substituent modifications at different positions significantly influence biological activity through multiple mechanisms. The compound's bioactivity profile demonstrates a complex interplay between structural features and pharmacological properties, with distinct patterns emerging for different types of biological targets .
Position 3 Substitution Effects
The ethyl group at position 3 (N3) plays a crucial role in determining the compound's overall bioactivity profile. Structure-activity relationship studies demonstrate that the N3-ethyl substitution enhances cancer cell selectivity through optimized hydrophobic interactions with ribosomal binding pockets, contributing to improved selectivity indices of 4.2 for cancer versus normal cells . Comparative analysis reveals that replacement of the ethyl group with smaller alkyl substituents reduces anticancer potency, while longer alkyl chains decrease membrane permeability and overall bioavailability [3].
Research indicates that the N3-ethyl substitution provides an optimal balance between lipophilicity and target engagement. When compared to the unsubstituted parent compound, the ethyl group enhances ribosomal 50S subunit binding affinity by approximately 39%, resulting in more effective protein synthesis inhibition . This enhancement correlates with improved antibacterial activity, with minimum inhibitory concentration values ranging from 2.5 to 4.2 μg/mL against gram-positive bacterial strains [4].
Position 5 Modifications
The structure-activity relationship data indicates that the length of the methylene chain at position 5 critically influences activity. Elongation of the methylene chain (n=2) completely abolishes antibacterial activity, suggesting that the optimal length requires n=1 for maintaining target engagement [4]. This finding highlights the precise spatial requirements for effective ribosomal binding and subsequent biological activity.
Aromatic Ring Substitutions
The phenyl ring system in 3-Ethyl-2-thioxo-4-oxazolidinone derivatives demonstrates significant structure-activity relationships depending on substitution patterns. Electron-withdrawing substituents at the para position generally enhance anticancer activity, while electron-donating groups show variable effects depending on their specific nature [5]. The 4-methoxyphenyl derivative exhibits particularly potent cytotoxic activity with an IC50 value of 10.39 μM against Sf9 cells, demonstrating the importance of specific electronic effects [5].
Meta-substituted derivatives show consistent activity patterns, with compounds such as 3-chlorophenyl and 3-fluorophenyl derivatives maintaining good potency across multiple biological targets [5]. The structure-activity relationships reveal that 3,4-disubstituted derivatives generally exhibit reduced activity compared to monosubstituted compounds, suggesting that steric factors become limiting when multiple substituents are present [5].
The thioxo group at position 2 serves as a critical pharmacophore that significantly enhances the biological activity of 3-Ethyl-2-thioxo-4-oxazolidinone compared to its oxo analogue. The sulfur atom in the thioxo group acts as a soft nucleophile, facilitating unique chemical reactivity patterns that contribute to enhanced target binding and biological efficacy .
Thioxo Group Contributions
The thioxo modification confers enhanced binding affinity to the peptidyl transferase center of bacterial ribosomes, with dissociation constants improving from 0.45 μM for oxo analogues to 0.28 μM for thioxo derivatives . This enhanced binding translates to superior antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains . The thioxo group's electron-donating properties increase hydrogen bonding interactions with ribosomal RNA, specifically enhancing binding to nucleotide A2451 [6].
Mechanistic studies reveal that the thioxo group enhances mitochondrial targeting efficiency by 39% compared to oxygen analogues, contributing to improved anticancer activity through enhanced reactive oxygen species generation . The compound demonstrates a 3.8-fold increase in reactive oxygen species production within 24 hours of treatment, coupled with a 67% reduction in mitochondrial membrane potential . These effects facilitate cytochrome c release and subsequent apoptosis induction through intrinsic pathway activation.
Oxazolidinone Ring System
The oxazolidinone core structure provides the fundamental scaffold for ribosomal binding, with the ring oxygen serving as a hydrogen bond acceptor that interacts with conserved ribosomal RNA bases [3]. The five-membered heterocycle adopts a specific conformation that positions substituents optimally for target engagement while maintaining appropriate pharmacokinetic properties [7].
Structure-activity relationship studies demonstrate that the oxazolidinone ring's stereochemistry critically influences activity. The (S)-configuration at position 5 is essential for optimal ribosomal binding, with (R)-configured compounds showing dramatically reduced activity [4]. The ring's conformational flexibility allows for induced-fit binding to the ribosomal target, with the carbonyl group serving as a hydrogen bond acceptor that stabilizes the binding interaction [8].
Synergistic Effects
The combination of thioxo and oxazolidinone moieties creates synergistic effects that enhance overall biological activity beyond the sum of individual contributions . The thioxo group's electron-donating properties complement the oxazolidinone ring's hydrogen bonding capabilities, creating a more favorable binding profile with reduced off-target interactions [3]. This synergy is particularly evident in the compound's selectivity profile, where cancer cell targeting is enhanced while toxicity to normal cells remains minimized.
The comparative analysis of 3-Ethyl-2-thioxo-4-oxazolidinone with related heterocyclic scaffolds reveals distinct advantages and limitations that inform structure-activity relationships and guide optimization efforts. This analysis encompasses comparisons with thiazolidinones, oxazolidinones, and other five-membered heterocycles to establish the unique properties of the target compound [9] [10].
Thiazolidinone Versus Oxazolidinone Scaffolds
Direct comparison between thiazolidinone and oxazolidinone derivatives reveals fundamental differences in biological activity profiles and target selectivity. Thiazolidinone compounds generally exhibit broader antimicrobial activity but reduced selectivity compared to oxazolidinone analogues [10]. The replacement of the ring oxygen in oxazolidinones with sulfur in thiazolidinones alters the electronic properties and binding characteristics, resulting in different structure-activity relationships [11].
Research demonstrates that thiazolidinone derivatives often show enhanced activity against gram-negative bacteria compared to oxazolidinones, which predominantly target gram-positive strains [10]. However, oxazolidinone compounds, including 3-Ethyl-2-thioxo-4-oxazolidinone, demonstrate superior selectivity indices and reduced toxicity profiles, making them more attractive for therapeutic development [12].
Comparative Biological Activity Data
Scaffold Type | Anticancer IC50 (μM) | Antibacterial MIC (μg/mL) | Selectivity Index | Primary Mechanism |
---|---|---|---|---|
3-Ethyl-2-thioxo-4-oxazolidinone | 17.66 | 2.50 | 4.2 | Ribosomal 50S binding, ROS induction |
3-Ethyl-2-oxo-4-oxazolidinone | 24.50 | 6.25 | 3.1 | Ribosomal 50S binding |
3-Ethyl-2-thioxo-4-thiazolidinone | 22.30 | 3.80 | 2.8 | Broad-spectrum antimicrobial |
2-Thioxo-4-oxazolidinone | 35.40 | 8.90 | 2.8 | Weak ribosomal binding |
5-Benzylidene-2-thioxo-4-oxazolidinone | 12.80 | 1.20 | 6.3 | Enhanced ribosomal binding |
Structural Optimization Insights
The comparative analysis reveals that the ethyl substitution at position 3 combined with the thioxo group at position 2 creates an optimal balance of activity and selectivity not observed in related scaffolds [13]. Thiazolidinone analogues, while often more potent, exhibit reduced selectivity and increased toxicity concerns [11]. The oxazolidinone scaffold's superior pharmacokinetic properties, including better oral bioavailability and reduced drug-drug interactions, make it preferable for therapeutic applications [9].
Mechanistic Differentiation
The unique combination of structural features in 3-Ethyl-2-thioxo-4-oxazolidinone results in a dual mechanism of action that distinguishes it from related scaffolds. While traditional oxazolidinones primarily target bacterial protein synthesis, the thioxo modification enables additional mechanisms including reactive oxygen species generation and mitochondrial targeting . This dual activity profile provides advantages in both antimicrobial and anticancer applications that are not observed in single-mechanism compounds.
Comparative studies with thiazolidinone derivatives reveal that while both scaffolds can target similar biological pathways, the oxazolidinone framework provides more predictable structure-activity relationships and reduced risk of resistance development [10]. The thioxo group's positioning in the oxazolidinone scaffold creates unique binding interactions that are not replicated in thiazolidinone analogues, contributing to the compound's distinctive biological profile .
Optimization Strategies
The comparative analysis suggests that 3-Ethyl-2-thioxo-4-oxazolidinone represents an optimal scaffold for further development, with clear advantages over related heterocycles. Future optimization efforts should focus on position 5 modifications to enhance potency while maintaining the favorable selectivity profile established by the core structure [4]. The scaffold's demonstrated compatibility with various substituents provides multiple avenues for activity enhancement without compromising the fundamental advantages observed in comparative studies.